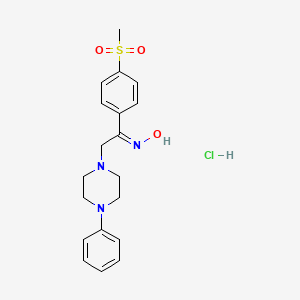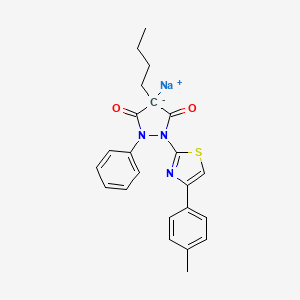
7,7'-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt typically involves a multi-step organic synthesis processThe final step involves the formation of the carbonyldiimino linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs advanced chemical synthesis techniques to ensure high yield and purity. The process is optimized for large-scale production, involving precise control of reaction parameters such as temperature, pH, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction typically produces aromatic amines .
Wissenschaftliche Forschungsanwendungen
7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for various staining and detection methods.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups in the compound can interact with different molecular targets, leading to changes in their chemical and physical properties. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonic) acid, sodium salt
- Hexasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-sulfonato-4-((4-sulfonatophenyl)azo)phenyl)azo)-2-naphthalenesulfonate)
Uniqueness
7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt is unique due to its specific structural features, such as the presence of acetamido groups and the specific arrangement of azo and hydroxyl groups. These features contribute to its distinct chemical properties and applications .
Eigenschaften
CAS-Nummer |
83232-28-4 |
|---|---|
Molekularformel |
C37H30N8NaO11S2+ |
Molekulargewicht |
849.8 g/mol |
IUPAC-Name |
sodium;3-[(4-acetamidophenyl)diazenyl]-7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C37H30N8O11S2.Na/c1-19(46)38-23-3-7-25(8-4-23)42-44-33-31(57(51,52)53)17-21-15-27(11-13-29(21)35(33)48)40-37(50)41-28-12-14-30-22(16-28)18-32(58(54,55)56)34(36(30)49)45-43-26-9-5-24(6-10-26)39-20(2)47;/h3-18,48-49H,1-2H3,(H,38,46)(H,39,47)(H2,40,41,50)(H,51,52,53)(H,54,55,56);/q;+1 |
InChI-Schlüssel |
ZQPHRSBCSISGLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B15192267.png)


